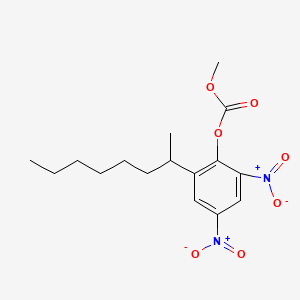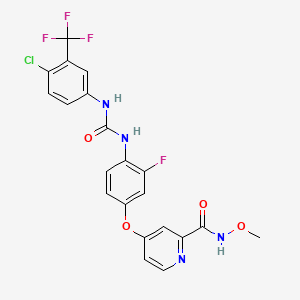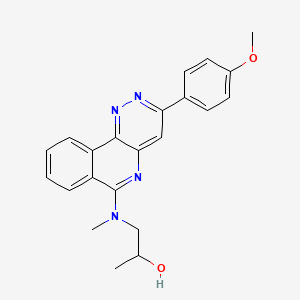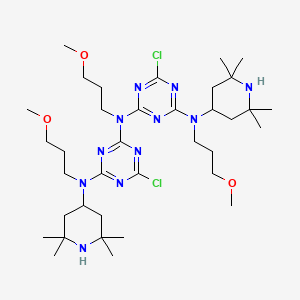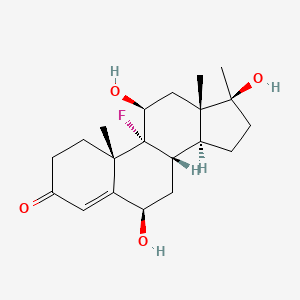
6-Hydroxyfluoxymesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyfluoxymesterone is a synthetic androgenic anabolic steroid. It is a derivative of fluoxymesterone, which is known for its potent androgenic properties. The compound has the molecular formula C20H29FO4 and a molecular weight of 352.44 g/mol . It is characterized by the presence of hydroxyl groups at the 6, 11, and 17 positions, as well as a fluorine atom at the 9 position.
Métodos De Preparación
The synthesis of 6-Hydroxyfluoxymesterone involves multiple steps, starting from fluoxymesterone. The hydroxylation at the 6 position is a critical step in the synthesis. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation
Análisis De Reacciones Químicas
6-Hydroxyfluoxymesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in dehydroxylated products.
Substitution: The fluorine atom at the 9 position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Hydroxyfluoxymesterone has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and protein synthesis.
Industry: It is used in the development of performance-enhancing drugs and in the study of steroid metabolism.
Mecanismo De Acción
6-Hydroxyfluoxymesterone exerts its effects by binding to androgen receptors in the body. This binding initiates a cascade of molecular events that lead to increased protein synthesis and muscle growth. The compound’s molecular targets include the androgen receptor and various enzymes involved in steroid metabolism . The pathways involved are similar to those of other anabolic steroids, involving the regulation of gene expression and protein synthesis.
Comparación Con Compuestos Similares
6-Hydroxyfluoxymesterone is unique due to its specific hydroxylation pattern and the presence of a fluorine atom. Similar compounds include:
Fluoxymesterone: The parent compound, known for its potent androgenic effects.
Testosterone: The natural androgen hormone with a similar mechanism of action but lacking the fluorine atom and hydroxyl groups.
Methyltestosterone: Another synthetic androgen with a methyl group at the 17 position instead of a hydroxyl group.
These compounds share similar anabolic and androgenic properties but differ in their specific chemical structures and resulting biological activities.
Propiedades
Número CAS |
88936-08-7 |
|---|---|
Fórmula molecular |
C20H29FO4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-6,11,17-trihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,12-13,15-16,23-25H,4-7,9-10H2,1-3H3/t12-,13-,15+,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
SAMKMXPGYNTUIZ-SIZAIIQISA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O |
SMILES canónico |
CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


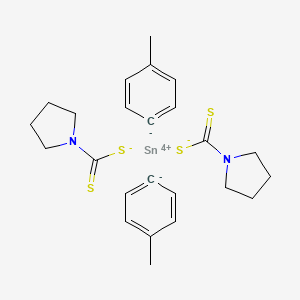
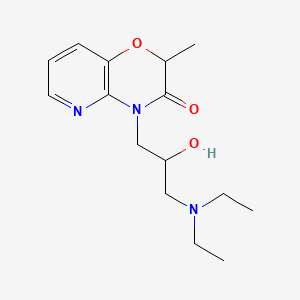
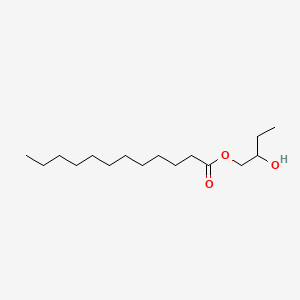
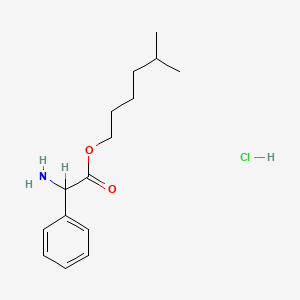
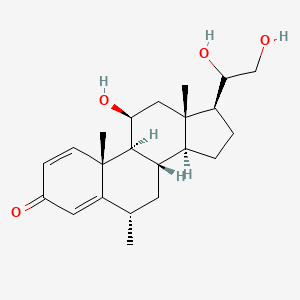
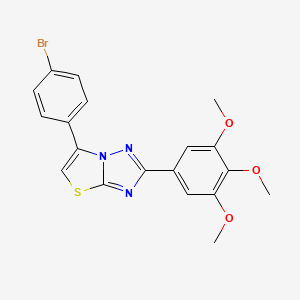
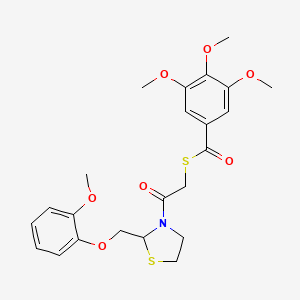
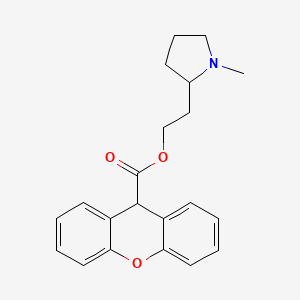
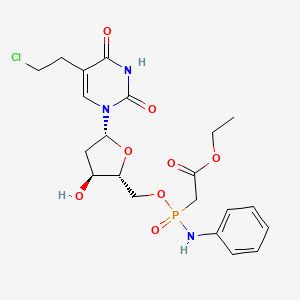
![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)
